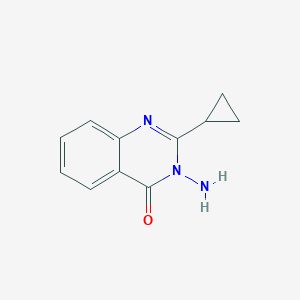
3-Amino-2-cyclopropylquinazolin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-cyclopropylquinazolin-4(3h)-one, also known as ACQ, is a heterocyclic chemical compound that belongs to the quinazolin-4-one family. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. ACQ has been widely studied in recent years due to its versatile applications and potential therapeutic effects.
Aplicaciones Científicas De Investigación
3-Amino-2-cyclopropylquinazolin-4(3h)-one has been studied for its potential therapeutic effects. It has been found to possess anti-inflammatory, antifungal, and antiviral properties. This compound has also been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its ability to reduce oxidative stress and improve mitochondrial function. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-2-cyclopropylquinazolin-4(3h)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound is thought to act as an antioxidant, reducing oxidative stress and improving mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and improve mitochondrial function. Additionally, this compound has been found to reduce oxidative stress and improve cardiovascular health. This compound has also been found to inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and possess antiviral and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-2-cyclopropylquinazolin-4(3h)-one in laboratory experiments is its versatility. It can be used in a variety of laboratory experiments, such as those involving the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound is relatively easy to synthesize and can be synthesized using a variety of methods. However, this compound is not without its limitations. It is a relatively unstable compound and can be easily degraded by light and heat. Additionally, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
The potential therapeutic effects of 3-Amino-2-cyclopropylquinazolin-4(3h)-one make it an attractive target for further research. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic effects. Additionally, further research should be conducted to optimize the synthesis of this compound and to develop more cost-effective methods for its production. Finally, research should be conducted to explore the potential of this compound as an inhibitor of cancer growth and as a tool for reducing the risk of cardiovascular disease.
Métodos De Síntesis
3-Amino-2-cyclopropylquinazolin-4(3h)-one can be synthesized by a variety of methods. The most common method is the condensation of a quinazolin-4-one derivative with a cyclopropyl amine. This reaction is usually catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of a quinazolin-4-one derivative with an alkyl halide, the reaction of a quinazolin-4-one derivative with an alkyl azide, and the reaction of an aldehyde with an alkyl cyanide.
Propiedades
IUPAC Name |
3-amino-2-cyclopropylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXGTBWGONVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)

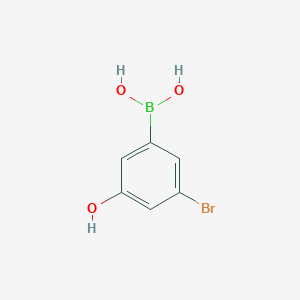
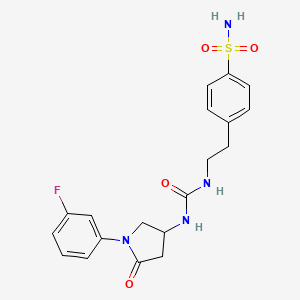
![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
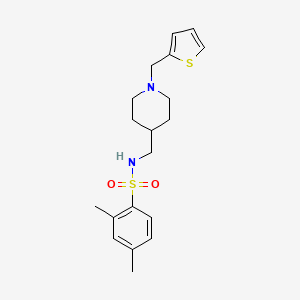
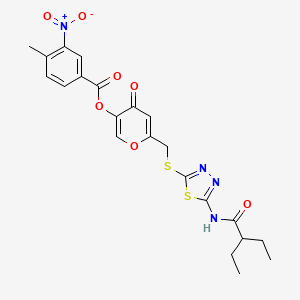

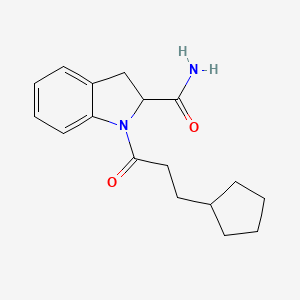
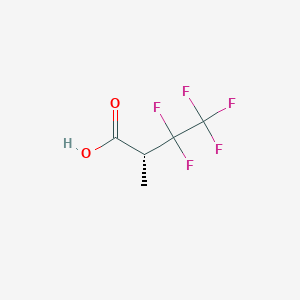
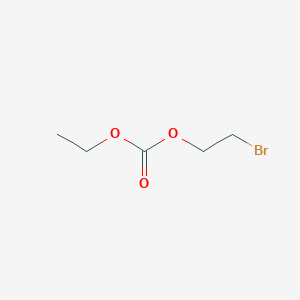
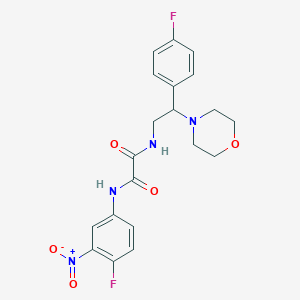
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)